6-Methyl-1-heptanol

Fragrance Flavor Sensory Science

6-Methyl-1-heptanol (isooctanol, CAS 26952-21-6) is a performance-differentiated branched C8 primary alcohol. Its 6-position methyl branching delivers a distinct 'fatty, orange, rose' odor (threshold 0.0093 ppm), a Henry's Law Constant of 9.2×10⁻⁵ atm·m³/mol (over 3× higher than linear C8 alcohols), and unique partitioning behavior. Essential for fragrance fidelity, environmental fate modeling, and as the alcohol precursor for diisooctyl adipate (DOA) plasticizer synthesis. Also a patented quantitative bovine estrus biomarker (0.16–0.83 µg/g). Do not substitute with generic C8 alcohols—application performance depends on this specific isomer.

Molecular Formula C8H18O
C7H15CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
Molecular Weight 130.23 g/mol
CAS No. 26952-21-6
Cat. No. B147073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-heptanol
CAS26952-21-6
Synonymsmixture of 3-.4-. and 5-Methyl heptanols
Molecular FormulaC8H18O
C7H15CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)CCCCCO
InChIInChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
InChIKeyBWDBEAQIHAEVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
0.00 M
Soluble in ethanol, ether
In water, 640 mg/L at 25 °C
Solubility in water: none
Solubility in water, g/100ml at 20 °C: 0.11 (poor)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1-heptanol (CAS 26952-21-6): A Branched C8 Alcohol with Quantifiable Differentiation in Industrial and Research Applications


6-Methyl-1-heptanol (CAS 26952-21-6), also known as isooctanol or 6-methylheptan-1-ol, is a branched, eight-carbon primary fatty alcohol [1]. It is a clear, colorless liquid with a faint, pleasant odor [2]. Key physicochemical properties include a molecular weight of 130.23 g/mol, a boiling point range of 179-189 °C, and a density of approximately 0.82 g/cm³ at 25 °C [3]. While it shares the C8H18O formula with other industrially relevant alcohols like 1-octanol and 2-ethylhexanol, its specific methyl branching at the 6-position imparts a distinct profile of physical, chemical, and biological properties, making simple substitution a potential source of performance variation in critical applications [1].

Why 6-Methyl-1-heptanol Cannot Be Interchanged with Other C8 Alcohols


The assumption that all C8 alcohols are functionally equivalent is demonstrably false. The specific position of a methyl branch on the carbon backbone critically influences key properties, including odor perception, volatility, and partitioning behavior, which in turn dictate performance in applications ranging from fragrance formulation to chemical synthesis and environmental fate modeling [1]. For instance, the odor threshold of 6-methyl-1-heptanol differs by orders of magnitude from its linear counterpart 1-octanol, directly impacting its utility as a fragrance ingredient . Similarly, its Henry's Law Constant, a critical determinant of environmental transport, is markedly different from that of 2-ethylhexanol, a common plasticizer precursor, highlighting the need for precise compound selection in fate and exposure assessments [1]. The quantitative evidence below establishes that 6-methyl-1-heptanol is not a generic commodity but a specific compound with performance characteristics that can only be reliably achieved through its direct procurement.

Quantitative Evidence for Selecting 6-Methyl-1-heptanol Over Alternatives


Odor Profile and Threshold: 6-Methyl-1-heptanol vs. 1-Octanol

6-Methyl-1-heptanol possesses a distinct 'fatty, orange, rose' odor profile . This is in stark contrast to the 'waxy' or 'alcohol-like' odor of the linear 1-octanol . More importantly, the odor threshold of 6-methyl-1-heptanol is 0.0093 ppm, which is approximately 3.4 times higher than that of 1-octanol, reported as 0.0027 ppm . This quantitative difference in odor potency is critical for perfumers and flavorists when designing specific scent concentrations and profiles.

Fragrance Flavor Sensory Science

Boiling Point Differentiation Among C8 Alcohols

The boiling point of 6-methyl-1-heptanol is reported between 179.2 °C and 188.5 °C [1]. This range distinguishes it from other C8 alcohol isomers: 1-octanol boils at 195 °C [2], while 2-ethylhexanol has a boiling point of 183-186 °C [3]. The lower boiling point of 6-methyl-1-heptanol compared to the linear 1-octanol can be advantageous in processes requiring lower energy distillation or where thermal sensitivity of other components is a concern.

Chemical Synthesis Solvent Selection Distillation

Henry's Law Constant: Environmental Fate and Volatility

6-Methyl-1-heptanol has an estimated Henry's Law Constant of 9.2 × 10⁻⁵ atm·m³/mol [1]. This is significantly higher than the value for 2-ethylhexanol, which is estimated at 2.65 × 10⁻⁵ atm·m³/mol , and more than three times greater than that of 1-octanol at 2.5 × 10⁻⁵ atm·m³/mol . This higher constant indicates that 6-methyl-1-heptanol is more prone to volatilization from aqueous solutions. For example, its estimated volatilization half-life from a model river is 14 hours [1].

Environmental Chemistry Process Engineering Toxicology

Octanol-Water Partition Coefficient (LogP): A Metric for Hydrophobicity

The calculated LogP for 6-methyl-1-heptanol is 2.20-2.80 [1][2]. This value is lower than the LogP of the linear analog 1-octanol, which is approximately 3.00 [3]. The branched 2-ethylhexanol has a LogP of 2.72 [4]. The lower LogP of 6-methyl-1-heptanol suggests it is less lipophilic than 1-octanol, which can influence its partitioning in biphasic systems, its passive diffusion across biological membranes, and its retention time in reversed-phase liquid chromatography.

Pharmaceutical Sciences QSAR Analytical Chemistry

Bovine Estrus Biomarker: A Unique, Quantifiable Biological Application

6-Methyl-1-heptanol has been identified and patented as a specific chemical indicator for detecting estrus in cows. The patent claims that a concentration of 6-methyl-1-heptanol in bovine vaginal secretions exceeding 0.1 micrograms per gram is indicative of estrus, with typical concentrations in estrous cows ranging from 0.16 to 0.83 µg/g [1][2]. This quantifiable, species-specific biomarker role is not shared by other common C8 alcohols like 1-octanol or 2-ethylhexanol.

Veterinary Diagnostics Biomarker Discovery Animal Science

Differentiation in Plasticizer Precursor Performance

While both 6-methyl-1-heptanol and 2-ethylhexanol are used as alcohols to synthesize diester plasticizers like diisooctyl adipate (DOA) and dioctyl phthalate (DOP), respectively, the resulting esters exhibit different performance characteristics . Esters derived from 6-methyl-1-heptanol (isooctanol) are particularly valued for their low-temperature flexibility. For instance, diisooctyl adipate (DOA) is specifically chosen over other adipates for applications requiring maintained flexibility at low temperatures, a property directly linked to the branched structure of the 6-methyl-1-heptanol precursor .

Polymer Chemistry Plasticizers Material Science

Recommended Application Scenarios for 6-Methyl-1-heptanol Based on Evidence


Precise Formulation of 'Fatty, Orange, Rose' Fragrance Notes

For perfumers and flavorists aiming to achieve a specific 'fatty, orange, rose' character, 6-methyl-1-heptanol is the required ingredient. Its distinct odor profile and a quantifiable threshold of 0.0093 ppm differentiate it from the 'waxy' odor of 1-octanol (0.0027 ppm) . Substitution would fundamentally alter the intended sensory experience, making this compound essential for fidelity in fragrance and flavor creations.

Non-Invasive Diagnostic Tool for Bovine Herd Management

In agricultural biotechnology, 6-methyl-1-heptanol is a patented, quantitative biomarker for bovine estrus [1]. This application relies on the specific, measurable elevation of this compound in vaginal secretions (0.16-0.83 µg/g) during estrus [1][2]. No other C8 alcohol can serve as this indicator, making 6-methyl-1-heptanol the only suitable compound for developing or validating a diagnostic assay based on this marker.

Synthesis of Low-Temperature Flexible PVC Plasticizers

When manufacturing flexible PVC for applications requiring superior low-temperature performance (e.g., cold-climate films, specialty tubing), the plasticizer diisooctyl adipate (DOA) is a preferred choice. 6-Methyl-1-heptanol is the critical alcohol precursor for synthesizing DOA . Using a different alcohol, like the 2-ethylhexanol used to make general-purpose DOP, will produce a different plasticizer with inferior low-temperature flexibility, leading to product failure in the intended service environment .

Environmental Fate and Process Engineering Studies

For researchers modeling the environmental distribution of chemicals or engineers designing air stripping or aeration systems, the compound-specific Henry's Law Constant is a critical parameter. 6-Methyl-1-heptanol has a Henry's Law Constant of 9.2 × 10⁻⁵ atm·m³/mol [3], which is over three times higher than that of 1-octanol and 2-ethylhexanol . Using a generic or estimated value for a 'C8 alcohol' would introduce significant error, potentially by a factor of 3-4x, in predicting volatilization rates and half-lives, which can be as short as 14 hours from a model river for this compound [3].

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61 linked technical documents
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